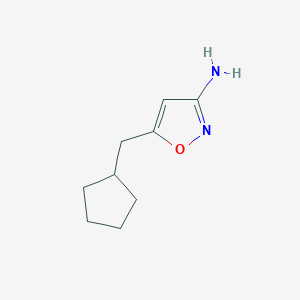

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE

Description

5-(Cyclopentylmethyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclopentylmethyl group at position 5 and an amine group at position 3. The compound’s structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentylmethyl substituent) and hydrogen-bonding capability (via the amine group). It is commercially available through multiple suppliers, with CAS numbers and synonyms listed in chemical databases (e.g., InChIKey: ORMWCDFIRFXZJE-UHFFFAOYSA-N) .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-(cyclopentylmethyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11) |

InChI Key |

LNMVKPKEWFRPRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2=CC(=NO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .

Chemical Reactions Analysis

Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:

Oxidation: Conversion of the isoxazole ring to oximes or other oxidized derivatives.

Reduction: Reduction of the isoxazole ring to form amines or other reduced products.

Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms of the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Structural Analogs in the 1,2-Oxazole Family

The compound’s closest analogs include derivatives with variations in substituent position and type:

Key Findings :

Heterocyclic Variants with Similar Substituents

Compounds with alternative heterocyclic cores but comparable substituents include:

Key Findings :

Derivatives with Functional Group Modifications

Variants with altered functional groups on the 1,2-oxazole core:

Key Findings :

- Thiadiazole vs. Oxazole : Sulfur in thiadiazole derivatives enhances polarizability, making these compounds more reactive in nucleophilic environments. This could explain their use in pesticidal formulations (e.g., metconazole analogs in ) .

- Fluorinated Derivatives : The trifluoromethoxy group in fluorinated analogs improves metabolic stability and blood-brain barrier penetration, a feature leveraged in central nervous system (CNS) drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.